2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound with the molecular formula . This compound is characterized by a piperazine ring and a trifluoromethyl group attached to a pyrimidine core, which contributes to its unique chemical properties and potential applications in medicinal chemistry and materials science. Its molecular weight is approximately 246.23 g/mol .
2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine belongs to the class of piperazine derivatives, which are known for their diverse biological activities. It is particularly noted for its potential applications in drug discovery and development due to its interactions with biological targets such as enzymes and receptors .
The synthesis of 2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine typically involves cyclization reactions. Several synthetic routes have been documented:
The molecular structure of 2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine features:
The compound's structural formula can be represented as follows:
2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine can undergo several types of chemical reactions:
Common reagents include bases such as potassium carbonate and solvents like dimethylformamide. Reactions are typically conducted under elevated temperatures in inert atmospheres to prevent side reactions.
The products formed depend on the specific reaction conditions. For instance, nucleophilic substitution may yield various substituted derivatives, while oxidation reactions could produce N-oxides .
The mechanism of action for 2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine involves its interaction with biological targets. The trifluoromethyl group enhances binding affinity to certain receptors or enzymes, facilitating its role in drug discovery. The structural features allow it to modulate biological pathways effectively, making it a candidate for therapeutic applications .
Relevant data includes melting point, boiling point, and specific heat capacity, which are essential for practical applications but may vary based on purity .
2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine has several scientific uses:
This compound exemplifies how structural modifications can lead to significant advancements in both medicinal chemistry and material science applications.
The compound 2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine represents a structurally optimized heterocyclic scaffold with systematic chemical nomenclature that precisely defines its molecular architecture. According to IUPAC conventions, the root name "pyrimidine" establishes the six-membered diazine ring system, while numerical locants specify substituent positions: a methyl group at C2 (2-Methyl), a piperazinyl group at C4 (4-piperazin-1-yl), and a trifluoromethyl group at C6 (6-(trifluoromethyl)). This systematic name unambiguously distinguishes it from isomeric variations like 4-methyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine [8]. The molecular formula C₁₀H₁₃F₃N₄ (MW: 246.23 g/mol) [1] [2] is confirmed through high-resolution mass spectrometry, with the CAS registry number 893752-50-6 serving as its unique chemical identifier in commercial and research databases [2].
The structural taxonomy classifies this molecule as a 1,4-disubstituted pyrimidine with two distinct bioisosteric elements:
Table 1: Nomenclature and Identifiers of 2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine and Key Derivatives
Compound Name | Systematic IUPAC Name | CAS Registry No. | Molecular Formula |
---|---|---|---|
Reference Compound | 2-Methyl-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | 893752-50-6 | C₁₀H₁₃F₃N₄ |
Dihydrochloride Salt | 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride | 1380300-84-4 | C₉H₁₃Cl₂F₃N₄ |
Positional Isomer | 4-Methyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine hydrochloride | 1431966-63-0 | C₁₀H₁₄ClF₃N₄ |
Hybrid Derivative | 2-Methyl-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | 2097919-26-9 | C₁₅H₁₅F₃N₈ |
Piperazinyl-pyrimidine scaffolds emerged as privileged structures in the 1990s following seminal work on protein kinase inhibitors, where the pyrimidine core served as a purine bioisostere capable of occupying ATP-binding pockets. Early analogs featured simple 4,6-disubstitutions but exhibited limited pharmacokinetic properties due to high crystallinity and poor solubility. The strategic incorporation of piperazine at C4 (rather than C2 or C5) represented a critical innovation, as demonstrated in 2002 with the discovery that piperazinyl linkage dramatically improved water solubility through salt formation while maintaining nanomolar kinase affinity [6].
The historical development trajectory reveals three key evolutionary phases:
This scaffold gained particular prominence in antimycobacterial research following 2010 studies where thieno[2,3-d]pyrimidin-4-yl-piperazine derivatives demonstrated potent activity against Mycobacterium tuberculosis H37Rv (MIC90 0.8 μg/mL) through dihydrofolate reductase inhibition [6]. The structural similarity to trimethoprim but with enhanced penetration into mycobacterial membranes spurred development of trifluoromethyl-pyrimidine analogs with improved pharmacological profiles.
Table 2: Historical Milestones in Piperazinyl-Pyrimidine Development
Timeline | Innovation | Therapeutic Application | Structural Advancement |
---|---|---|---|
1998-2002 | First 4-piperazinylpyrimidine kinase inhibitors | Oncology (p38 MAPK inhibition) | Unsubstituted piperazine linkage |
2005-2008 | C2 Methyl optimization for metabolic stability | CNS agents (5-HT6 antagonism) | Steric blockade of CYP oxidation sites |
2010-2013 | Trifluoromethyl incorporation for membrane penetration | Anti-infectives (Mycobacterium tuberculosis) | Enhanced LogD and bacterial uptake |
2015-Present | Hybrid pharmacophores (e.g., triazolopyridazine) | Multi-target therapies | Polypharmacology through conjugation |
Trifluoromethyl Group: Electronic and Steric Effects
The -CF3 substituent at C6 serves as a master key for bioactivity optimization through three complementary mechanisms:
In the hybrid compound 4-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (S471-0233), the -CF3 group synergizes with the tert-butylbenzoyl moiety to achieve unprecedented kinase selectivity (200-fold selectivity for CDK2 vs CDK4) through optimized hydrophobic pocket occupation [7].
Piperazine Ring: Conformational and Physicochemical Influence
The piperazine moiety functions as a versatile bioactivity modulator with three-dimensional advantages over planar amines:
Critical structure-activity relationship (SAR) studies demonstrate that N-acylation of piperazine (e.g., 4-tert-butylbenzoyl in S471-0233) balances target occupancy (Ki 12 nM vs 45 nM for non-acylated analog) with microsomal stability (t½ 32 min vs 8 min) by reducing basicity (calculated pKa shift 8.2→6.5) and CYP affinity [7]. Conversely, the unsubstituted piperazine in 2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine enables ideal solubility profiles for fragment-based screening applications.
Table 3: Structure-Activity Relationships of Key Substituents
Position | Substituent | Biological Effect | Physicochemical Change |
---|---|---|---|
C2 | Methyl | Metabolic stabilization (block CYP2D6 oxidation) | +0.4 LogP, -15°C melting point |
C6 | Trifluoromethyl | Enhanced target affinity and lipophilicity | +1.2 LogP, +0.54 σp |
Piperazine N4 | Unsubstituted | Optimal solubility for salt formation | pKa 9.6 (protonation site) |
Piperazine N4 | Acylated (e.g., 4-tert-butylbenzoyl) | Improved selectivity and brain penetration | Reduced basicity (pKa 6.5), +3.9 LogP |
The complementary effects of these moieties establish 2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine as a multidimensional scaffold capable of simultaneous optimization of potency, selectivity, and developability parameters – a trinity rarely achieved in fragment-based drug design.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: